N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Mechanism of Action
Target of Action:
This compound primarily targets adenosine receptors . Adenosine receptors are G protein-coupled receptors found on various cell types, including platelets, vascular endothelial cells, and neurons. Their role is to modulate various physiological processes, such as vasodilation, neurotransmission, and platelet aggregation .
Mode of Action:
The compound likely inhibits both adenosine deaminase and phosphodiesterase. Here’s how it works:
Phosphodiesterase Inhibition: The compound also inhibits phosphodiesterase, which normally breaks down cyclic adenosine monophosphate (cAMP). By maintaining higher cAMP levels, it further inhibits platelet activation and aggregation. Thromboxane A2 activity (a potent platelet aggregator) is reduced as a result .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic conditions may affect its solubility and absorption.
Remember, this compound’s intricate dance within the body impacts cardiovascular health and platelet function. 🌟 .
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with potential biological activity. Its structure incorporates a thiazolo-triazole moiety, which has been associated with various pharmacological effects, particularly in cancer research. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.53 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazolo[3,2-b][1,2,4]triazole structure is known for its ability to modulate biological processes, potentially influencing cell proliferation and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound:
- In Vitro Studies : The compound has been tested against a panel of nearly 60 human cancer cell lines. Results indicated significant antiproliferative effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
- Mechanistic Insights : The exact mechanism involves the inhibition of key signaling pathways that regulate cell cycle progression and survival. For instance, compounds containing the thiazolo-triazole moiety have been shown to induce apoptosis in cancer cells through the activation of caspases .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications in the phenyl rings or the oxalamide linkage can significantly influence potency and selectivity against various cancer types. For example:
Case Studies
Study | Findings |
---|---|
Study 1 | Evaluated the compound's effects on leukemia cell lines; showed IC50 values indicating potent antiproliferative activity. |
Study 2 | Investigated structural modifications; identified that certain substitutions increased activity against breast cancer cells significantly. |
Study 3 | Analyzed the compound's mechanism; demonstrated that it induces apoptosis via mitochondrial pathways in colon cancer cells. |
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-10-15(2)12-17(11-14)25-22(30)21(29)24-9-8-18-13-32-23-26-20(27-28(18)23)16-4-6-19(31-3)7-5-16/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHUBUSIIGASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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